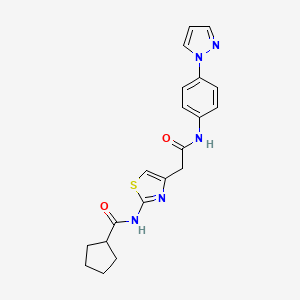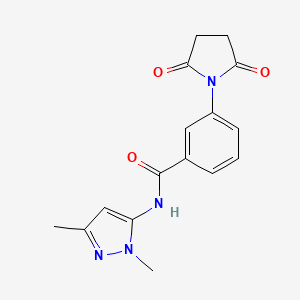![molecular formula C11H6ClN3 B2766326 3-(6-氯吡啶并[3,4-d]嘧啶-3-基)苯甲腈 CAS No. 99708-49-3](/img/structure/B2766326.png)
3-(6-氯吡啶并[3,4-d]嘧啶-3-基)苯甲腈
描述
3-(6-Chloropyridazin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H6ClN3. It has an average mass of 215.638 Da and a monoisotopic mass of 215.025024 Da .
Synthesis Analysis
The synthesis of 3-(6-Chloropyridazin-3-yl)benzonitrile involves the use of 3-cyanobenzene-boronic acid and 3-chloro-6-iodopyridazine. The reaction is carried out in a solution of ethanol and water, under nitrogen, at 80°C for 18 hours .Molecular Structure Analysis
The molecular structure of 3-(6-Chloropyridazin-3-yl)benzonitrile consists of a benzene ring attached to a pyridazine ring via a nitrile group. The pyridazine ring contains a chlorine atom .Physical And Chemical Properties Analysis
3-(6-Chloropyridazin-3-yl)benzonitrile is a powder at room temperature. It has a molecular weight of 215.64 .科学研究应用
1. 腐蚀抑制
Mashuga、Olasunkanmi 和 Ebenso (2017) 的研究探讨了使用包括 3-(6-氯吡哒嗪-3-基)苯甲腈在内的吡哒嗪衍生物作为酸性环境中低碳钢腐蚀的抑制剂。这些化合物显示出显着的抑制效率,这归因于它们与钢表面的相互作用,包括物理和化学吸附机制。量子化学计算表明吡哒嗪环在这些相互作用中起着积极作用 (Mashuga、Olasunkanmi 和 Ebenso,2017)。
2. 合成和结构分析
Sallam 等人 (2021) 对与 3-(6-氯吡哒嗪-3-基)苯甲腈相关的化合物进行了合成和结构研究。他们使用各种光谱技术和 X 射线衍射分析了其结构,提供了对该化合物的分子结构及其在药物化学中的潜在应用的见解 (Sallam 等人,2021)。
3. 杂环合成用于生物活性
Wasfy 等人 (2002) 探讨了使用 3-(6-氯吡哒嗪-3-基)苯甲腈衍生物合成生物活性化合物。他们的研究重点是创建吡哒嗪酮衍生物并检查它们的抗菌特性。这突出了该化合物在合成具有潜在治疗应用的生物活性分子的效用 (Wasfy 等人,2002)。
4. 有机金属超分子配合物
Li 等人 (2009) 研究了在有机金属银 (I) 超分子配合物中使用 3-[4-(2-噻吩基)-2H-环戊[d]吡哒嗪-1-基]苯甲腈形成二维网络。这项研究揭示了 3-(6-氯吡哒嗪-3-基)苯甲腈衍生物在创建新型有机金属配位聚合物或超分子配合物方面的潜力,在客体-主体化学和离子交换中具有潜在应用 (Li 等人,2009)。
安全和危害
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
作用机制
Target of Action
The primary targets of 3-(6-Chloropyridazin-3-yl)benzonitrile are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by 3-(6-Chloropyridazin-3-yl)benzonitrile . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
属性
IUPAC Name |
3-(6-chloropyridazin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-11-5-4-10(14-15-11)9-3-1-2-8(6-9)7-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBMKURRASMYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99708-49-3 | |
| Record name | 3-(6-Chloro-3-pyridazinyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)



![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)
![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)